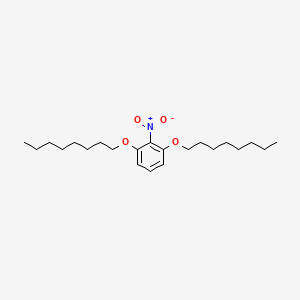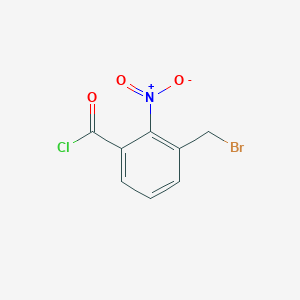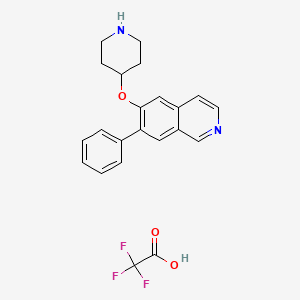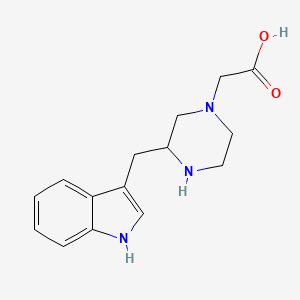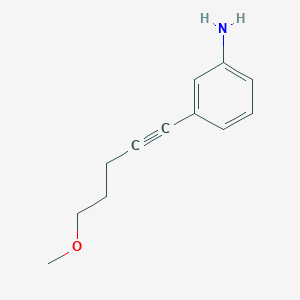
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The addition of bromine atoms and a long alkyl chain enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole typically involves the bromination of carbazole followed by the introduction of the long alkyl chain. A common synthetic route includes:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 7 positions.
Alkylation: The brominated carbazole is then subjected to alkylation using 2-decyltetradecyl bromide in the presence of a strong base like potassium carbonate. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Bromination: Using large reactors for the bromination step to ensure uniformity and efficiency.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels required for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate, typically in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives and biaryl compounds, which are useful in the synthesis of advanced materials for electronic applications.
Applications De Recherche Scientifique
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Utilized in the development of new polymers and copolymers with enhanced electronic properties.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole in electronic applications involves its ability to facilitate charge transport and light emission. The bromine atoms and the long alkyl chain influence the compound’s electronic properties, enhancing its performance in devices. In biological applications, the compound’s mechanism of action may involve interactions with cellular targets, leading to disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dibromo-9,9-didecylfluorene
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-dioctylfluorene
Uniqueness
2,7-Dibromo-9-(2-decyltetradecyl)-9H-carbazole is unique due to its specific combination of bromine atoms and a long alkyl chain, which provides distinct solubility and reactivity properties. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications.
Propriétés
Numéro CAS |
875581-96-7 |
|---|---|
Formule moléculaire |
C36H55Br2N |
Poids moléculaire |
661.6 g/mol |
Nom IUPAC |
2,7-dibromo-9-(2-decyltetradecyl)carbazole |
InChI |
InChI=1S/C36H55Br2N/c1-3-5-7-9-11-13-14-16-18-20-22-30(21-19-17-15-12-10-8-6-4-2)29-39-35-27-31(37)23-25-33(35)34-26-24-32(38)28-36(34)39/h23-28,30H,3-22,29H2,1-2H3 |
Clé InChI |
BMJRMYSHTCSBTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCCCCC)CN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


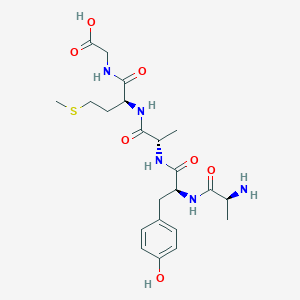
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
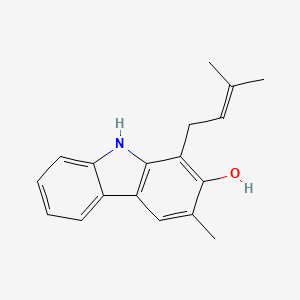
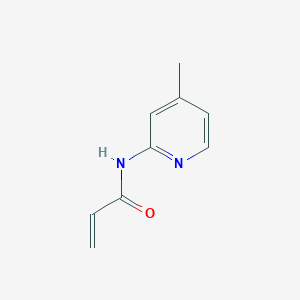
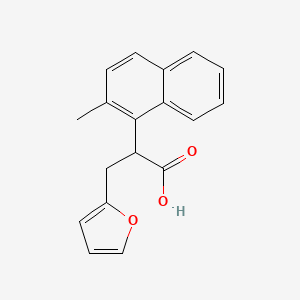
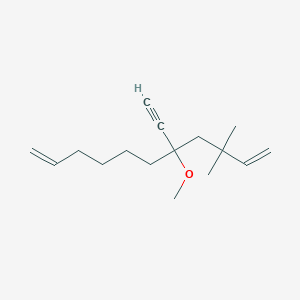
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
